molecular formula C8H12N2 B12377429 2-Isopropyl-5-methylpyrazine-d3

2-Isopropyl-5-methylpyrazine-d3

Cat. No.: B12377429
M. Wt: 139.21 g/mol
InChI Key: PGTQKVQDZHXLOP-HPRDVNIFSA-N
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Description

2-Isopropyl-5-methylpyrazine-d3, also known as 2-Methyl-5-(1-methylethyl)pyrazine-d3, is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium. This modification is often used to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylpyrazine-d3 involves the deuteration of 2-Isopropyl-5-methylpyrazineThe reaction conditions often require elevated temperatures and pressures to ensure the efficient incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylpyrazine-d3 undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Isopropyl-5-methylpyrazine-d3 is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylpyrazine-d3 involves its incorporation into molecules as a stable isotope. The presence of deuterium can alter the pharmacokinetic and metabolic profiles of these molecules, providing valuable information on their behavior in biological systems. The molecular targets and pathways involved depend on the specific application and the molecules being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Isopropyl-5-methylpyrazine-d3 lies in its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in drug development and other research applications .

Properties

Molecular Formula

C8H12N2

Molecular Weight

139.21 g/mol

IUPAC Name

2-propan-2-yl-5-(trideuteriomethyl)pyrazine

InChI

InChI=1S/C8H12N2/c1-6(2)8-5-9-7(3)4-10-8/h4-6H,1-3H3/i3D3

InChI Key

PGTQKVQDZHXLOP-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=C(C=N1)C(C)C

Canonical SMILES

CC1=CN=C(C=N1)C(C)C

Origin of Product

United States

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